Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocycle, and is functionalized with a methoxyphenyl group and a carboxylate ester. The unique structure of this compound contributes to its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of 2-methoxybenzaldehyde with an appropriate quinoline derivative under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as zinc chloride or aluminum chloride. The resulting intermediate undergoes cyclization and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and halogenated quinoline compounds .
Scientific Research Applications
Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It exhibits potential as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)quinoline: Similar in structure but lacks the carboxylate ester group.
4-Hydroxy-2-quinolinecarboxylic acid: Contains a hydroxyl group instead of a methoxy group.
Methyl 2-phenyl-4-quinolinecarboxylate: Similar ester functionality but with a phenyl group instead of a methoxyphenyl group.
Uniqueness
Methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of both the methoxyphenyl group and the carboxylate ester, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C18H15NO3 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-21-17-10-6-4-8-13(17)16-11-14(18(20)22-2)12-7-3-5-9-15(12)19-16/h3-11H,1-2H3 |
InChI Key |
KDXLAHAJDIKWSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Origin of Product |
United States |
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